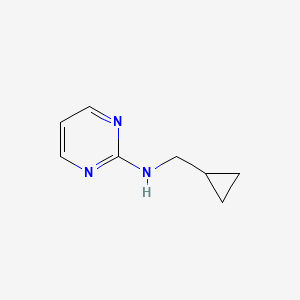

N-(cyclopropylmethyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(cyclopropylmethyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C8H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds with significant pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with cyclopropylmethylamine. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: N-(cyclopropylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(cyclopropylmethyl)pyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic compounds.

Biology and Medicine: The compound has shown promise in biological and medicinal research. Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory, antiviral, and anticancer properties. They are also investigated for their potential as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds highlights its industrial significance .

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, they may inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

2-Aminopyrimidine: A basic pyrimidine derivative with similar reactivity and applications.

Cyclopropylmethylamine: A precursor used in the synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine.

Pyrimidine: The parent compound of this compound, widely studied for its biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its reactivity and potential as a pharmacologically active compound .

Biologische Aktivität

N-(Cyclopropylmethyl)pyrimidin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs), which are implicated in various physiological processes and pathological conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through structure-activity relationship studies. These studies indicate that modifications to the pyrimidine core can significantly influence the compound's inhibitory potency against NAPE-PLD. For instance, the introduction of different substituents on the pyrimidine ring has been shown to enhance or diminish activity, highlighting the importance of molecular structure in drug design.

Key Findings from SAR Studies:

- Inhibitory Potency : The compound was identified as a potent inhibitor of NAPE-PLD, showing significant reduction in NAEs levels in murine models, which is crucial for understanding its therapeutic potential in conditions like metabolic syndrome and non-alcoholic steatohepatitis (NASH) .

- Mechanism of Action : The compound binds to the active site of NAPE-PLD, disrupting its enzymatic function. This was confirmed through biochemical assays that demonstrated a decrease in enzymatic activity upon treatment with the compound .

1. Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology. By inhibiting NAPE-PLD, it could potentially modulate emotional behavior and pain pathways, which are often dysregulated in neurodegenerative disorders .

2. Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown promise in exhibiting anti-inflammatory properties. They inhibit key inflammatory mediators such as prostaglandins and nitric oxide, which are critical in various inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Emotional Behavior : In a study involving freely moving mice, treatment with this compound resulted in altered emotional behaviors, suggesting its potential role in managing anxiety and stress-related disorders .

- Inhibition Studies : A series of in vitro experiments demonstrated that varying the substituents on the pyrimidine ring could lead to significant changes in inhibitory potency against NAPE-PLD. For example, certain modifications resulted in compounds with IC50 values as low as 10 µM, indicating strong inhibitory potential .

Data Summary Table

| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| This compound | 10 | NAPE-PLD | Inhibits NAEs production; modulates emotional behavior |

| LEI-401 | 5 | NAPE-PLD | Potent inhibitor; affects metabolic pathways |

| Other Pyrimidine Derivatives | Varies | Various | Anti-inflammatory effects; potential neuroprotective roles |

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAPMYTVHIFXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.